

3-Chloro-2-methyl-6-nitrobenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-methyl-6-nitrobenzoic acid

Cat. No.: B1612301

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis of **3-Chloro-2-methyl-6-nitrobenzoic Acid**

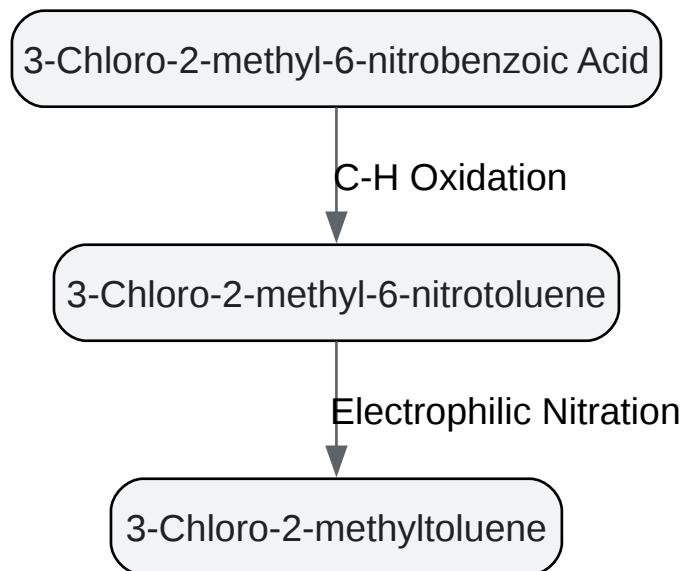
Executive Summary

3-Chloro-2-methyl-6-nitrobenzoic acid is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical development. Its unique substitution pattern, featuring chloro, methyl, nitro, and carboxylic acid groups, provides multiple reactive sites for the construction of complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a detailed exploration of a robust and logical synthetic pathway for this valuable intermediate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, strategic considerations for regioselectivity, and detailed experimental protocols. The primary synthesis is a two-step process commencing with the regioselective nitration of 3-chloro-2-methyltoluene, followed by the selective oxidation of the benzylic methyl group. This guide offers field-proven insights into reaction control, purification, and analytical validation, ensuring a comprehensive and trustworthy resource for laboratory application.

Introduction and Strategic Overview

The synthesis of polysubstituted benzene rings is a foundational challenge in organic chemistry. The order of substituent introduction is paramount, as each group influences the reactivity and regiochemical outcome of subsequent reactions. The target molecule, **3-chloro-**

2-methyl-6-nitrobenzoic acid, presents a classic challenge in controlling electrophilic aromatic substitution and oxidation.

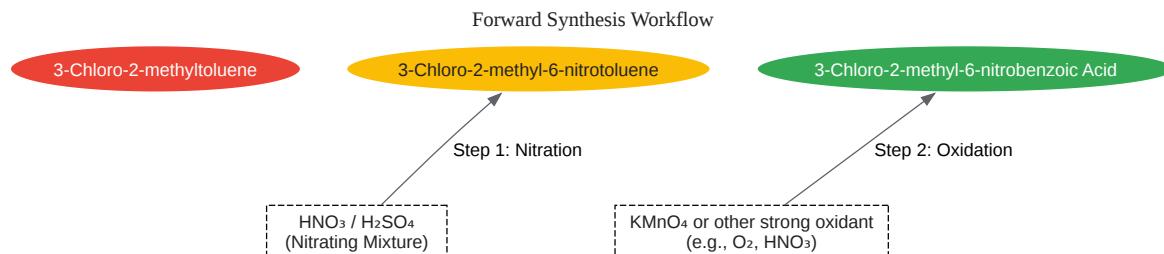

Physicochemical Data Summary:

Property	Value
CAS Number	7499-08-3 [1]
Molecular Formula	C ₈ H ₇ CINO ₂ [1]
Molecular Weight	170.59 g/mol [1]
Appearance	Crystalline solid
Melting Point	163-166 °C [2]

The strategic approach detailed herein leverages the synergistic directing effects of the chloro and methyl groups on a commercially available starting material to install the nitro group at the desired C6 position. Subsequent oxidation of the methyl group, a transformation that must be managed carefully to prevent ring degradation, yields the final carboxylic acid.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis is key to designing an efficient synthesis. The primary disconnections for **3-chloro-2-methyl-6-nitrobenzoic acid** involve the formation of the carboxylic acid and the introduction of the nitro group.


[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a forward synthesis beginning with 3-chloro-2-methyltoluene. This starting material is advantageous because the ortho, para-directing nature of both the methyl and chloro groups converge, promoting substitution at the C4 and C6 positions. Steric hindrance from the adjacent methyl and chloro groups can be exploited to favor nitration at the less encumbered C6 position.

The Core Synthesis Pathway: Protocol and Rationale

The following two-step pathway represents the most logical and well-precedented approach to the target molecule.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-2-methylbenzoic acid | 7499-08-3 [chemicalbook.com]
- To cite this document: BenchChem. [3-Chloro-2-methyl-6-nitrobenzoic acid synthesis pathway]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1612301#3-chloro-2-methyl-6-nitrobenzoic-acid-synthesis-pathway>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com